molecular formula C20H22N4OS2 B12016493 N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618879-87-1

N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12016493
CAS No.: 618879-87-1
M. Wt: 398.5 g/mol
InChI Key: LZYQWQVAGTWZOA-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazole ring, a thiophene ring, and an acetamide group, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkyne or azide precursors under reflux conditions.

    Thiophene Ring Introduction: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Acetamide Group Addition: The acetamide group is usually added through an acylation reaction, where an acyl chloride reacts with an amine group in the presence of a base like triethylamine.

    Final Assembly: The final compound is assembled by linking the triazole and thiophene rings through a sulfanyl bridge, often using thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be explored for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities. It could be investigated for its efficacy as an antimicrobial, antifungal, or anticancer agent, given the presence of the triazole and thiophene rings, which are common in many bioactive molecules.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals or as a precursor for more complex industrial products.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit key enzymes or disrupt cell membrane integrity. The triazole ring could interact with metal ions or enzyme active sites, while the thiophene ring might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-methyl-6-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

What sets N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart is its specific combination of functional groups and structural motifs. The presence of both the triazole and thiophene rings, along with the acetamide group, provides a unique platform for diverse chemical reactions and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

CAS No.

618879-87-1

Molecular Formula

C20H22N4OS2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N4OS2/c1-4-11-24-19(16-10-7-12-26-16)22-23-20(24)27-13-17(25)21-18-14(3)8-6-9-15(18)5-2/h4,6-10,12H,1,5,11,13H2,2-3H3,(H,21,25)

InChI Key

LZYQWQVAGTWZOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3)C

Origin of Product

United States

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